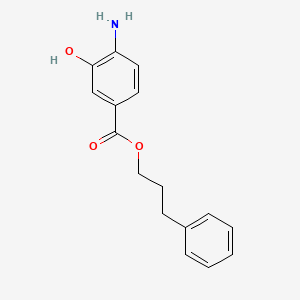![molecular formula C14H18O2 B14207683 [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene CAS No. 656836-63-4](/img/structure/B14207683.png)
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a hexa-4,5-dien-1-yl group with a methoxymethoxy substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexa-4,5-dien-1-yl group and the benzene ring.
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced through a reaction involving methanol and a suitable protecting group.
Coupling Reaction: The hexa-4,5-dien-1-yl group is then coupled with the benzene ring using a palladium-catalyzed cross-coupling reaction under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, ketones, alcohols, and various substituted benzene derivatives.
Scientific Research Applications
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The hexa-4,5-dien-1-yl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene can be compared with other similar compounds, such as:
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]phenol: Contains a phenol group, which can affect its reactivity and biological activity.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
656836-63-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
InChI |
InChI=1S/C14H18O2/c1-3-7-14(16-12-15-2)11-10-13-8-5-4-6-9-13/h4-9,14H,1,10-12H2,2H3/t14-/m0/s1 |
InChI Key |
ZSQQJEOZKDTNIJ-AWEZNQCLSA-N |
Isomeric SMILES |
COCO[C@H](CCC1=CC=CC=C1)C=C=C |
Canonical SMILES |
COCOC(CCC1=CC=CC=C1)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)

![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
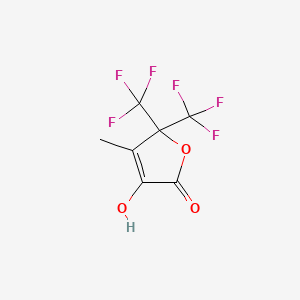
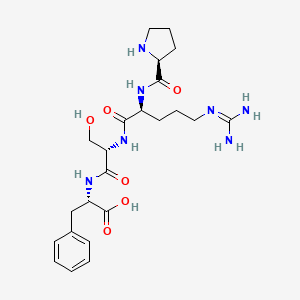
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
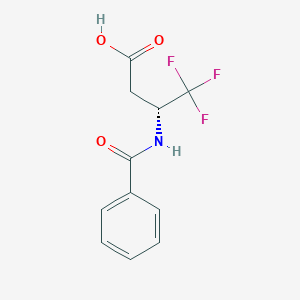
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
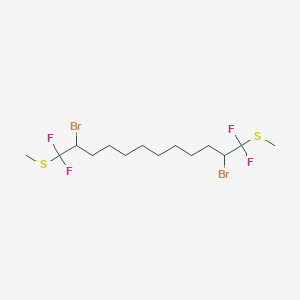
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
